2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro-pyrimidine core, which is known for its biological activity, and a methoxyphenylacetamide moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminobenzofuran and a pyrimidine derivative, under acidic or basic conditions.
Introduction of the sulfanyl group: The benzofuro[3,2-d]pyrimidine core can be reacted with a thiol reagent to introduce the sulfanyl group.
Attachment of the N-(4-methoxyphenyl)acetamide moiety: This step involves the acylation of the sulfanyl-substituted benzofuro[3,2-d]pyrimidine with 4-methoxyphenylacetic acid or its derivative, using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or aromatic rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide or aromatic ring derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
2-(1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and methoxyphenylacetamide moieties.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuro-pyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, while the methoxyphenylacetamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide : Lacks the methoxy group, which may reduce its pharmacological activity.
- 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide : Contains a chloro group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
Uniqueness
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the methoxyphenylacetamide moiety and the benzofuro-pyrimidine core, which together enhance its potential biological activity and specificity.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-13-8-6-12(7-9-13)22-16(23)10-26-19-18-17(20-11-21-19)14-4-2-3-5-15(14)25-18/h2-9,11H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJCUXXLNQJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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